

Application Note: Development of a Stability-Indicating HPLC Method for Omarigliptin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

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Abstract

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **omarigliptin** in the presence of its degradation products. The method is suitable for routine quality control and stability testing of **omarigliptin** in bulk drug and pharmaceutical formulations. The developed method effectively separates **omarigliptin** from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Introduction

Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It works by increasing the levels of incretin hormones, which help to control blood sugar levels.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for monitoring the drug substance and drug product over time for any changes in potency or the formation of degradation products. Forced degradation studies are a key component of this process, providing insight into the degradation pathways and helping to develop a specific and robust analytical method.[2][3]

This application note provides a detailed protocol for a stability-indicating HPLC method for **omarigliptin**, including the chromatographic conditions, forced degradation procedures, and method validation parameters.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter	Condition
Column	Agilent ZORBAX C8 (250 x 4.6 mm, 5 µm)
Mobile Phase	10µM Phosphate Buffer : Methanol (45:55, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Column Temperature	Ambient (25 °C)
Injection Volume	10 µL
Run Time	10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **omarigliptin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of **omarigliptin** to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the

mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][4] **Omarigliptin** was found to be labile under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[2][4][5]

Acid Degradation: To 1 mL of the **omarigliptin** stock solution (100 µg/mL), add 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.

Base Degradation: To 1 mL of the **omarigliptin** stock solution (100 µg/mL), add 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.

Oxidative Degradation: To 1 mL of the **omarigliptin** stock solution (100 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

Thermal Degradation: Expose the solid drug substance to a temperature of 105 °C in a hot air oven for 6 hours.[6] After cooling, prepare a 10 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) in a photostability chamber for 7 days.[6] After exposure, prepare a 10 µg/mL solution in the mobile phase.

Method Validation

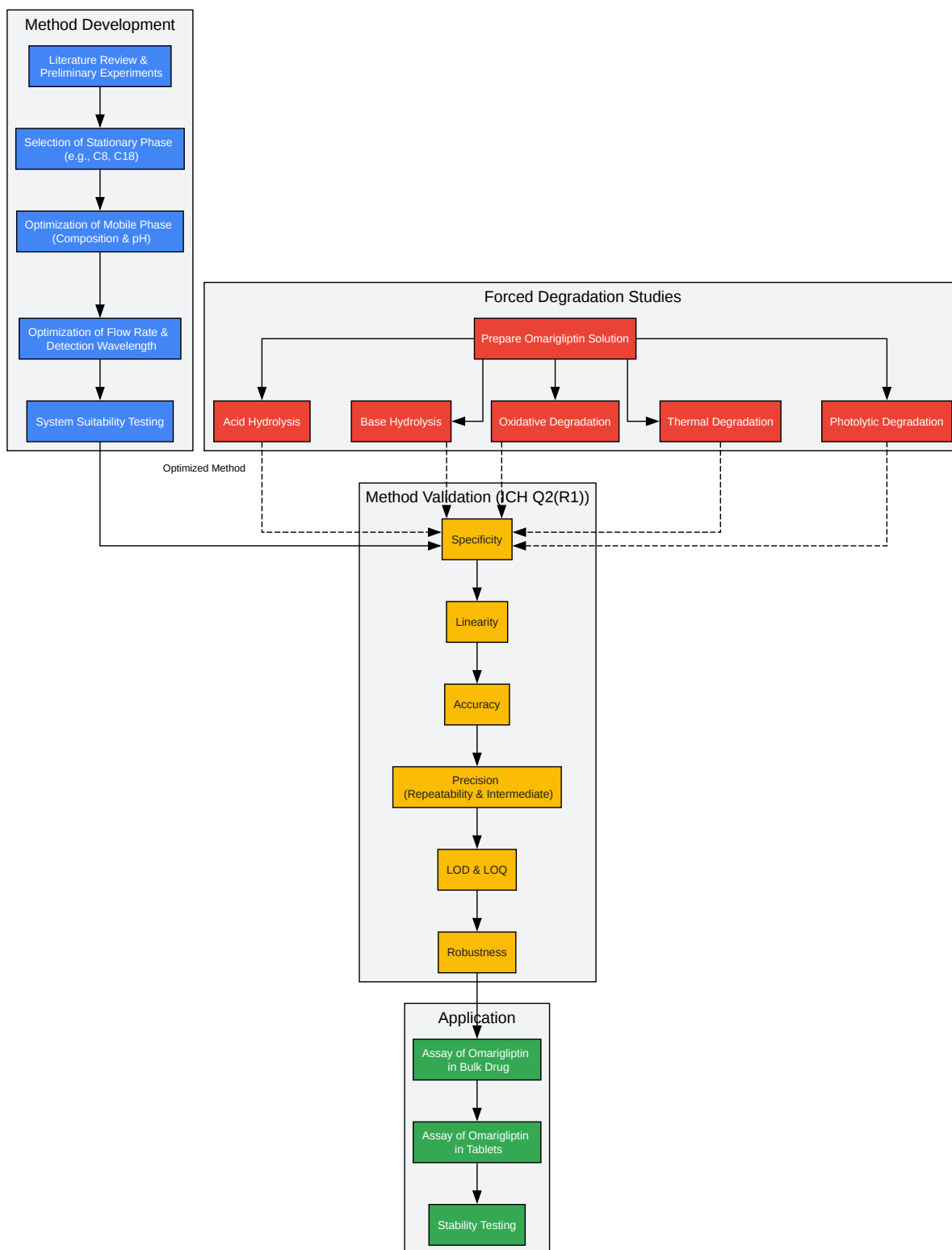
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.095 µg/mL
Limit of Quantification (LOQ)	0.125 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients or degradation products
Robustness	Robust

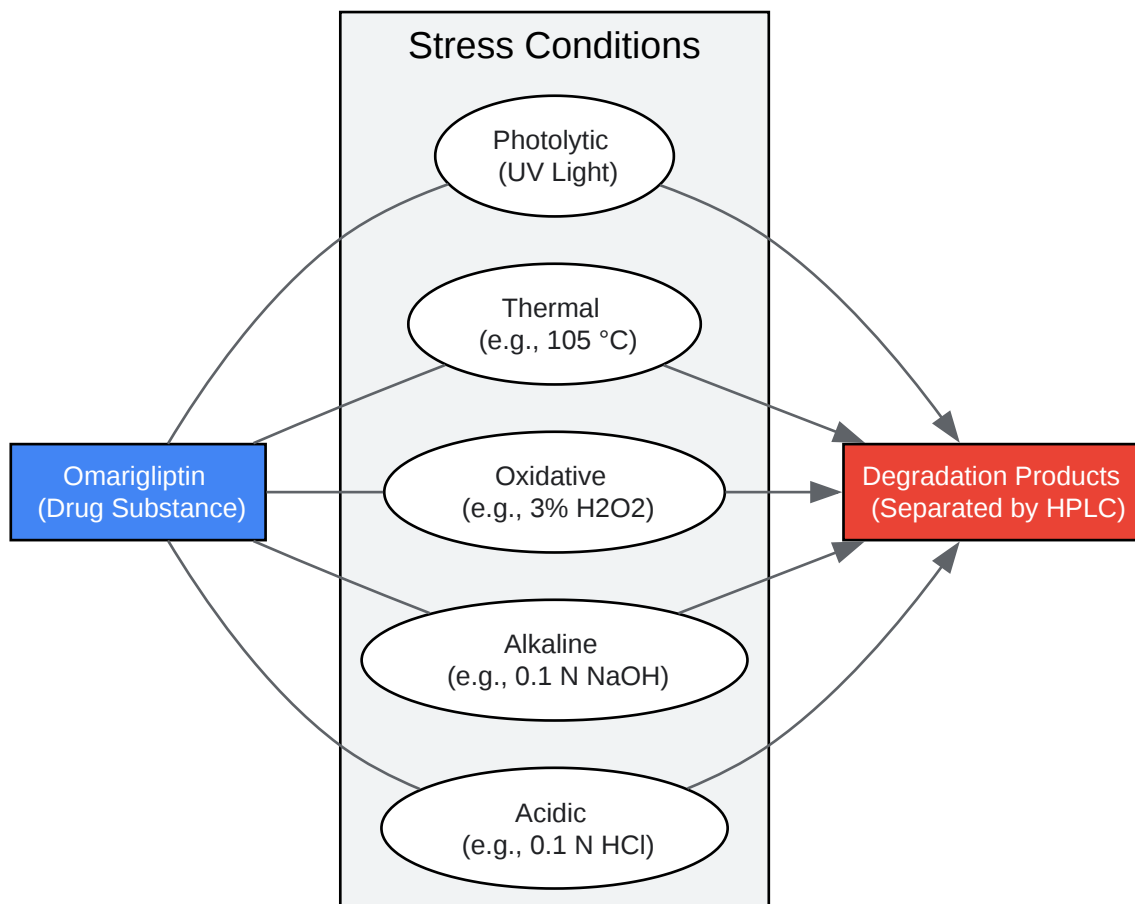
Visualizations

The following diagrams illustrate the key workflows in the development and application of this stability-indicating HPLC method.



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Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.



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Caption: Logical relationship of forced degradation studies on **omarigliptin**.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the determination of **omarigliptin** in the presence of its degradation products. The method was successfully validated as per ICH guidelines and can be effectively used for routine analysis and stability studies of **omarigliptin** in bulk and pharmaceutical dosage forms. The forced degradation studies confirmed the stability-indicating nature of the method, showing that **omarigliptin** is susceptible to degradation under various stress conditions.

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